1-(5-chloro-2-methylphenyl)-4-(1,3-dimethyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride
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Description
Scientific Research Applications
Molecular Interaction and Pharmacophore Modeling
- A study by Shim et al. (2002) focused on the molecular interaction of a related antagonist, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. The research involved conformational analysis, development of unified pharmacophore models, and comparative molecular field analysis (CoMFA) to understand binding interactions and activities (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthesis and Structural Analysis
- Hong-Shui Lv et al. (2013) reported on the synthesis of novel pyrazole carboxamide derivatives containing piperazine moiety. The structure of these compounds was confirmed by X-ray crystal analysis, contributing to the understanding of similar chemical structures (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).
Antimicrobial and Antifungal Applications
- Research by Sanjeeva et al. (2022) explored the antimicrobial and antifungal activities of novel 1,5-disubstituted pyrazole and isoxazole derivatives, which are structurally related to the compound . This study contributes insights into potential antimicrobial applications (Sanjeeva, Narendra, & Venkata, 2022).
Potential Anticancer Agents
- Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, assessing their potential as antimicrobial and anticancer agents. These findings may be relevant to the research on similar compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Novel Central Nervous System Depressants
- Wise et al. (1987) investigated a series of novel potential antipsychotic agents, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols. This research provides insights into the neurological and psychotropic potential of related chemical structures (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
Properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(1,3-dimethylpyrazol-4-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O.ClH/c1-12-4-5-14(18)10-16(12)21-6-8-22(9-7-21)17(23)15-11-20(3)19-13(15)2;/h4-5,10-11H,6-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCQOTRQSIIMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN(N=C3C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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